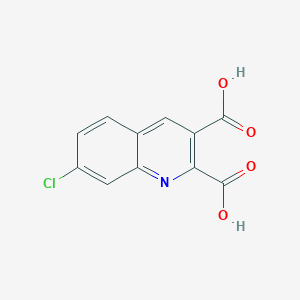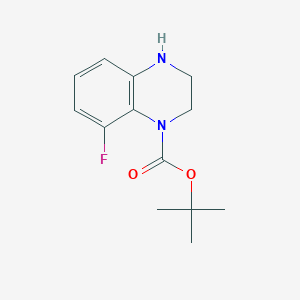![molecular formula C10H8F3N3O2 B11859979 3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid](/img/structure/B11859979.png)
3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a trifluoromethyl group attached to a pyrazolo[4,3-c]pyridine ring, which is further connected to a propanoic acid moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the trifluoromethyl group and the propanoic acid side chain. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and functional materials.
作用机制
The mechanism of action of 3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
3-(3-Pyridyl)propionic acid: Similar structure but lacks the trifluoromethyl group.
4-Pyridinepropionic acid: Another analog with a different substitution pattern on the pyridine ring.
Uniqueness
The presence of the trifluoromethyl group in 3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C10H8F3N3O2 |
|---|---|
分子量 |
259.18 g/mol |
IUPAC 名称 |
3-[3-(trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]propanoic acid |
InChI |
InChI=1S/C10H8F3N3O2/c11-10(12,13)9-6-5-14-3-1-7(6)16(15-9)4-2-8(17)18/h1,3,5H,2,4H2,(H,17,18) |
InChI 键 |
AOKGAVWRNRMLBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1N(N=C2C(F)(F)F)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)

![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)
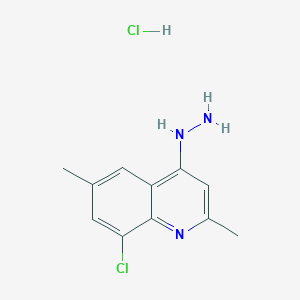
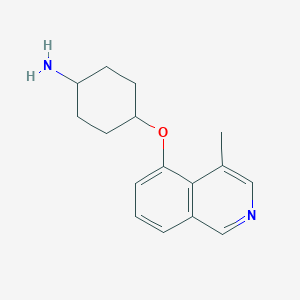
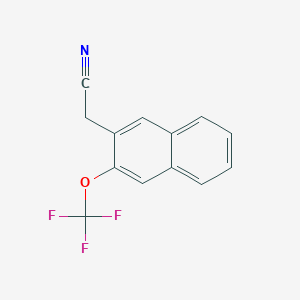
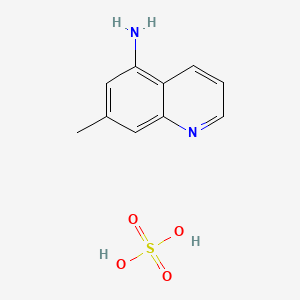
![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)

